Diclofenac Levomenthol Ester
Description
Rationale for Prodrug Development in Drug Discovery
Prodrugs are inactive or significantly less active chemical entities that are transformed into a pharmacologically active drug within the body through enzymatic or chemical processes. slideshare.netpharmatutor.org The primary goal of prodrug design is to overcome undesirable properties of a parent drug that may hinder its clinical utility. pharmatutor.orghumanjournals.com This strategic approach in drug development aims to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, ultimately enhancing its therapeutic efficacy and safety. pharmatutor.orgscitechnol.com
Key rationales for developing prodrugs include:
Enhancing Bioavailability: Many drugs exhibit poor oral bioavailability due to factors like low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism. pharmatutor.orgslideshare.netpharmacologycanada.org Prodrugs can be designed to be more soluble or more lipophilic to improve absorption from the gastrointestinal tract. scitechnol.com
Improving Solubility: Drugs with poor water solubility can be challenging to formulate for parenteral administration. A prodrug strategy can be employed to create a more water-soluble derivative. humanjournals.com
Site-Specific Drug Delivery: Prodrugs can be designed to be activated at a specific target site, thereby increasing the drug's concentration where it is needed and reducing systemic exposure and potential side effects. slideshare.netnumberanalytics.com
Prolonging Duration of Action: By modifying the rate of conversion of the prodrug to the active drug, a sustained-release effect can be achieved, leading to a longer duration of action and potentially reducing dosing frequency.
Minimizing Side Effects: Masking the active drug in an inactive form can reduce local irritation, such as gastrointestinal upset, which is a common issue with certain medications. pharmatutor.orgtsijournals.com
Improving Chemical Stability: Some drugs may be chemically unstable under certain conditions. The prodrug approach can protect the active drug from degradation. humanjournals.com
Overview of Ester Prodrug Strategies for Enhanced Drug Delivery
Ester prodrugs are one of the most common and successful types of prodrugs, particularly for drugs containing carboxylic acid or hydroxyl functional groups. scitechnol.com This strategy involves the formation of an ester linkage between the parent drug and a promoiety, which is a chemical group that is cleaved in the body to release the active drug. scirp.orgscirp.org
The popularity of ester prodrugs stems from several advantages:
Increased Lipophilicity: Esterification of a polar functional group, such as a carboxylic acid, with an alcohol can significantly increase the lipophilicity of the drug molecule. scitechnol.comscirp.org This enhanced lipophilicity can facilitate the passive diffusion of the drug across biological membranes, such as the intestinal wall, leading to improved absorption. scirp.org
Enzymatic Hydrolysis: The human body contains a variety of esterase enzymes, which are capable of hydrolyzing the ester bond to release the parent drug. scirp.org This enzymatic cleavage is often rapid and efficient, ensuring the timely release of the active compound. acs.org
Tunable Release Rates: The rate of hydrolysis of an ester prodrug can be controlled by modifying the steric and electronic properties of the promoiety. numberanalytics.com For instance, bulkier ester groups can slow down the rate of hydrolysis, providing a more sustained release of the parent drug. numberanalytics.com
Masking Unwanted Properties: The ester linkage can mask the properties of the parent drug that may be undesirable, such as a bitter taste or local irritation. scirp.org
Contextualizing Diclofenac (B195802) within Non-Steroidal Anti-Inflammatory Drug (NSAID) Prodrug Research
Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory effects. drugbank.comnih.govbiomedres.us It functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. drugbank.com However, like many other NSAIDs, the clinical use of diclofenac can be associated with gastrointestinal side effects, which are partly attributed to the presence of a free carboxylic acid group. tsijournals.com
This has led to significant research into developing diclofenac prodrugs to mitigate these adverse effects. alquds.edu The primary strategy has been to mask the carboxylic acid moiety of diclofenac through esterification. acs.orgalquds.edu By converting the carboxylic acid to an ester, the direct irritation to the gastric mucosa can be reduced. tsijournals.com These ester prodrugs are designed to be stable in the acidic environment of the stomach and then undergo hydrolysis in the more neutral pH of the intestine or after absorption into the systemic circulation to release the active diclofenac. tsijournals.com
Several ester prodrugs of diclofenac have been synthesized and evaluated, demonstrating reduced ulcerogenic potential compared to the parent drug. acs.orgmdpi.com This research highlights the value of the prodrug approach in improving the safety profile of established drugs like diclofenac, allowing for potentially safer long-term therapy for chronic inflammatory conditions. alquds.edumdpi.com
Chemical Profile of Diclofenac Levomenthol (B1675115) Ester
Diclofenac Levomenthol Ester is a chemical compound that results from the esterification of the carboxylic acid group of diclofenac with levomenthol.
| Property | Value |
| IUPAC Name | [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate nih.gov |
| Molecular Formula | C₂₄H₂₉Cl₂NO₂ nih.gov |
| Molecular Weight | 434.4 g/mol nih.gov |
| CAS Number | 2648862-09-1 synzeal.comsigmaaldrich.com |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of diclofenac, or an activated form of it, with levomenthol. A common method is the esterification of diclofenac acid with levomenthol in the presence of a coupling agent and a suitable solvent. nih.gov For example, diclofenac acid can be dissolved in a solvent like acetone, followed by the addition of levomenthol and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-pyrrolidinopyridine. nih.gov The mixture is then stirred at room temperature for a sufficient period to allow the reaction to complete. nih.gov
Alternatively, a method for producing diclofenac methyl ester involves the condensation of methyl o-bromophenylacetate with 2,6-dichloroaniline (B118687) in the presence of a copper catalyst and a base. google.com A similar transesterification or direct esterification approach could theoretically be adapted for synthesis with levomenthol.
The characterization of the resulting this compound is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure of the compound, confirming the presence of both the diclofenac and levomenthol moieties and the formation of the ester linkage.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching band and the disappearance of the carboxylic acid -OH band of diclofenac. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the synthesized compound. nih.gov
| Analytical Technique | Key Findings for Characterization |
| ¹H NMR | Shows signals corresponding to the protons of both diclofenac and levomenthol moieties. |
| ¹³C NMR | Confirms the carbon skeleton of the ester. |
| IR Spectroscopy | Disappearance of the broad -OH stretch of the carboxylic acid and appearance of a strong C=O stretch for the ester group around 1721 cm⁻¹. researchgate.net |
| Mass Spectrometry | Provides the molecular ion peak corresponding to the molecular weight of this compound. |
| HPLC | Used to determine the purity of the final product. nih.gov |
Physicochemical Properties
The physicochemical properties of this compound are important for understanding its behavior in biological systems.
| Property | Value/Description |
| Lipophilicity (XLogP3) | 8.2 nih.gov |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727). as-1.co.jpbiomall.in |
| Melting Point | Data not readily available in the searched sources. |
| Appearance | Likely a solid at room temperature, given its molecular weight and structure. |
The high lipophilicity, as indicated by the XLogP3 value, suggests that this compound is significantly more lipid-soluble than its parent compound, diclofenac. This property is expected to enhance its ability to permeate biological membranes.
Mechanism of Action
The mechanism of action of this compound is that of a prodrug. It is designed to be pharmacologically inactive until it undergoes enzymatic hydrolysis in the body. This biotransformation cleaves the ester bond, releasing the two active components: diclofenac and levomenthol.
Enzymatic Hydrolysis: Esterase enzymes present in the body, particularly in the plasma and liver, are responsible for hydrolyzing the ester linkage of the prodrug. acs.org This process regenerates the carboxylic acid group of diclofenac and the hydroxyl group of levomenthol.
Pharmacological Action of Released Diclofenac: Once released, diclofenac exerts its well-established anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). drugbank.com By blocking these enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Pharmacological Action of Released Levomenthol: Levomenthol, also known as menthol (B31143), has its own pharmacological properties. When applied topically, it produces a cooling sensation by activating transient receptor potential melastatin 8 (TRPM8) channels. It can also act as a permeation enhancer, which may facilitate the absorption of other topically applied drugs. mdpi.com The combination of diclofenac with levomenthol may offer a dual mechanism of action for pain relief.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is anticipated to differ from that of diclofenac due to its prodrug nature.
Absorption: The increased lipophilicity of the ester prodrug is expected to enhance its absorption, particularly through the skin in topical applications. nih.gov For oral administration, it may also lead to improved absorption from the gastrointestinal tract. nih.gov
Distribution: After absorption, the prodrug would be distributed throughout the body. Due to its high lipophilicity, it may distribute into fatty tissues. Diclofenac itself has a relatively low volume of distribution and is highly bound to serum proteins. ualberta.ca
Metabolism: The primary metabolic pathway for this compound is hydrolysis by esterases to yield diclofenac and levomenthol. acs.org The released diclofenac is then further metabolized, primarily in the liver by CYP2C9, to form hydroxylated metabolites which are subsequently conjugated. biomedres.us
Excretion: The metabolites of diclofenac are primarily excreted in the urine and bile.
| Pharmacokinetic Parameter | Expected Profile for this compound |
| Absorption | Enhanced due to increased lipophilicity, especially for topical delivery. nih.gov |
| Metabolism | Hydrolysis to diclofenac and levomenthol by esterases. acs.org |
| Elimination Half-life | The half-life of the prodrug itself would depend on the rate of its hydrolysis. The half-life of the released diclofenac is approximately 1.3 hours. biomedres.us |
Preclinical Efficacy and In Vivo Studies
Preclinical studies on various diclofenac ester prodrugs have generally demonstrated promising results. These studies often evaluate the anti-inflammatory and analgesic efficacy of the prodrugs in animal models and compare them to the parent drug, diclofenac.
A key finding from studies on other diclofenac ester prodrugs is their reduced ulcerogenic potential. acs.orgmdpi.com By masking the free carboxylic acid group, these prodrugs cause less irritation to the gastric mucosa compared to diclofenac. tsijournals.comalquds.edu
In vivo studies on diclofenac ester prodrugs have shown that they can release the active diclofenac in significant amounts and exhibit comparable or even superior anti-inflammatory effects to the parent drug. acs.org For instance, some diclofenac ester prodrugs have been shown to rapidly undergo enzymatic hydrolysis in rat plasma and liver microsomes, releasing diclofenac within 30-60 minutes. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29Cl2NO2 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C24H29Cl2NO2/c1-15(2)18-12-11-16(3)13-22(18)29-23(28)14-17-7-4-5-10-21(17)27-24-19(25)8-6-9-20(24)26/h4-10,15-16,18,22,27H,11-14H2,1-3H3/t16-,18-,22-/m1/s1 |
InChI Key |
WKRTXTQJACFTOV-RADWXHQJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |
Origin of Product |
United States |
Chemical Synthesis and Analytical Characterization of Diclofenac Levomenthol Ester
Esterification Methodologies for Diclofenac (B195802) Derivatization
The synthesis of Diclofenac Levomenthol (B1675115) Ester involves the formation of an ester bond between the carboxylic acid group of diclofenac and the hydroxyl group of levomenthol. This process, known as esterification, is a common strategy in medicinal chemistry to create prodrugs with modified properties. researchgate.net
Synthetic Routes and Reaction Conditions
The primary synthetic route for Diclofenac Levomenthol Ester is through a condensation reaction. google.com This can be achieved by directly reacting diclofenac with levomenthol, often in the presence of an acid catalyst to facilitate the reaction. researchgate.netgoogle.com
Alternative approaches involve the use of coupling reagents or the conversion of diclofenac into a more reactive intermediate. google.com For instance, diclofenac can be converted to its acid chloride, which then readily reacts with levomenthol. Another method involves the initial synthesis of a simpler ester of diclofenac, such as the ethyl or methyl ester, which can then undergo transesterification with levomenthol. caymanchem.comgoogle.com
The reaction conditions can vary depending on the chosen route. Direct esterification often requires refluxing the reactants in a suitable solvent, with azeotropic removal of water to drive the reaction to completion. researchgate.net When using more reactive intermediates like acid chlorides, the reaction can often be carried out at room temperature. researchgate.net The choice of solvent is also crucial and can range from non-polar solvents like toluene (B28343) to more polar aprotic solvents like N,N-dimethylformamide (DMF). google.comresearchgate.net
Table 1: Synthetic Routes for this compound
| Route | Reactants | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Direct Esterification | Diclofenac, Levomenthol | Acid catalyst (e.g., H₂SO₄), Reflux | researchgate.net |
| Acid Chloride Method | Diclofenac, Thionyl chloride, Levomenthol | - | researchgate.net |
| Transesterification | Diclofenac methyl/ethyl ester, Levomenthol | Acid or base catalyst | caymanchem.comgoogle.com |
| Coupling Agent Method | Diclofenac, Levomenthol | Coupling reagent (e.g., DCC) | google.com |
Optimization of Reaction Yields and Purity
Optimizing the yield and purity of this compound involves careful control of several factors. The molar ratio of the reactants is critical; using an excess of one reactant can help to drive the equilibrium towards the product side. The choice of catalyst and its concentration can significantly impact the reaction rate and the formation of byproducts.
Reaction temperature and time are also key parameters. While higher temperatures can increase the reaction rate, they can also lead to degradation of the product or the formation of impurities. Therefore, the optimal temperature and reaction time need to be determined experimentally.
Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization. google.com The purity of the synthesized compound is often assessed using High-Performance Liquid Chromatography (HPLC), with purities greater than 95% being a common target. lgcstandards.comlgcstandards.com
Spectroscopic and Chromatographic Techniques for Structural Elucidation
Once synthesized, the chemical structure and purity of this compound are confirmed using a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure and the presence of any impurities.
Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. google.comdea.gov In the case of this compound, the NMR spectra would confirm the presence of both the diclofenac and levomenthol moieties and the formation of the ester linkage. Characteristic peaks corresponding to the protons and carbons of both parent molecules would be observed, with specific chemical shifts indicating the successful esterification. dea.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. niscpr.res.in For this compound (C₂₄H₂₉Cl₂NO₂), the expected molecular weight is approximately 434.4 g/mol . nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for mass analysis. google.com The mass spectrum would show a molecular ion peak corresponding to this mass, confirming the identity of the synthesized ester. niscpr.res.in
Infrared (IR) spectroscopy is another valuable technique used to identify functional groups present in the molecule. The IR spectrum of this compound would show a characteristic ester carbonyl (C=O) stretching vibration, typically in the region of 1735-1750 cm⁻¹. The disappearance of the broad O-H stretching band of the carboxylic acid from diclofenac and the appearance of the ester peak would provide strong evidence of successful esterification. researchgate.net
Table 2: Spectroscopic Data for this compound
| Technique | Expected Observation | Reference |
|---|---|---|
| ¹H NMR | Peaks corresponding to both diclofenac and levomenthol moieties with specific chemical shifts indicating ester formation. | google.comdea.gov |
| ¹³C NMR | Carbon signals for both parent structures and the ester carbonyl carbon. | google.comdea.gov |
| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 434.4. | nih.gov |
| Infrared (IR) Spectroscopy | Presence of ester C=O stretch (~1735-1750 cm⁻¹), absence of carboxylic acid O-H stretch. | researchgate.net |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of this compound. lgcstandards.comlgcstandards.com This technique separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, it is possible to separate the desired ester from any unreacted starting materials or byproducts. The purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. A purity level of over 95% is often required for pharmaceutical applications. lgcstandards.comlgcstandards.com
Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that is often used to monitor the progress of the synthesis reaction. bohrium.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the formation of the product and the consumption of the reactants can be visualized.
Prodrug Design Principles and Molecular Rationale for Diclofenac Levomenthol Ester
Design Considerations for Bioreversible Linkages
The covalent bond connecting a parent drug to a promoiety is a critical component of a carrier-linked prodrug's design. researchgate.net This linkage must be stable enough to allow the prodrug to reach its target site but labile enough to be cleaved, either chemically or enzymatically, to release the active drug in vivo. researchgate.net
For drugs containing carboxylic acid functional groups, such as diclofenac (B195802), ester linkages are the most common and effective choice for creating prodrugs. uobabylon.edu.iq The rationale for using an ester bond in Diclofenac Levomenthol (B1675115) Ester is based on several key considerations:
Enzymatic Hydrolysis: The human body contains a wide variety of ubiquitous esterase enzymes, particularly in the plasma, liver, and skin, which can efficiently hydrolyze ester linkages. uobabylon.edu.iqacs.orgscirp.org This enzymatic action converts the inactive ester prodrug back into the active carboxylic acid form of diclofenac and the levomenthol promoiety. scirp.orgscirp.org Carboxylesterases are fundamental to this activation process. scirp.orgscirp.org
Chemical Stability and Release: The stability of the ester bond can be modulated. It needs to be sufficiently stable in the formulation and on the skin's surface but susceptible to hydrolysis upon permeation into the viable epidermis where esterases are present. The rate of hydrolysis is a key factor; for instance, studies on other diclofenac ester prodrugs have quantified their stability and conversion rates. One study on an N-ethoxycarbonylmorpholine ester of diclofenac found its half-life to be 47 hours at a pH of 7.4, but only 21 minutes in plasma, highlighting the rapid enzymatic cleavage compared to chemical hydrolysis. mdpi.com
The design of the bioreversible linkage is a balance between chemical stability and controlled enzymatic lability, ensuring the active drug is released at the desired site of action. nih.gov
Role of the Levomenthol Moiety in Prodrug Functionality
In a carrier-linked prodrug, the promoiety is not merely an inert carrier. It is selected to impart specific, beneficial physicochemical properties to the drug molecule. The choice of levomenthol as the promoiety for diclofenac is strategic and multifaceted.
Permeation Enhancement: Levomenthol is a well-known skin permeation enhancer. basf.com When formulated in topical products, it can disrupt the highly organized structure of the stratum corneum lipids, thereby increasing the diffusion of co-administered drugs across the skin barrier. By covalently linking levomenthol to diclofenac, the promoiety itself helps to facilitate the molecule's passage through the skin.
Increased Lipophilicity: As an alcohol, levomenthol is significantly more lipophilic than diclofenac's carboxylic acid. The formation of the ester bond results in a prodrug with a higher partition coefficient (a measure of lipophilicity) compared to the parent drug. nih.gov This increased lipophilicity is crucial for improving passive diffusion across the lipid-dense stratum corneum. The calculated XLogP3 value, a measure of lipophilicity, for Diclofenac Levomenthol Ester is 8.2, indicating a highly lipophilic compound. nih.gov
Pharmacological Activity: Levomenthol is not a biologically inert substance. It is an active pharmaceutical ingredient in its own right, known for its analgesic and counterirritant properties. patsnap.compharmacompass.com It produces a characteristic cooling sensation by activating the transient receptor potential melastatin 8 (TRPM8) channel on sensory neurons. patsnap.com This action can provide a secondary, complementary mechanism for pain relief at the application site. Furthermore, this activation can lead to vasodilation, which may improve local blood flow. patsnap.com
Theoretical Basis for Modulating Pharmacological Attributes
The theoretical rationale for creating this compound is to optimize the pharmacological profile of diclofenac for topical administration, primarily by enhancing its transdermal delivery. nih.gov Oral administration of NSAIDs like diclofenac is associated with systemic side effects, most notably gastrointestinal irritation and ulceration, which is partly attributed to the direct action of the carboxylic acid group on the gastric mucosa and the systemic inhibition of protective prostaglandins (B1171923). alquds.edudrugbank.com
By creating a topical prodrug, the following pharmacological attributes are theoretically modulated:
Enhanced Skin Permeation and Bioavailability: The primary barrier to topical drug delivery is the stratum corneum. The esterification of diclofenac's polar carboxyl group with the lipophilic levomenthol moiety is designed to overcome this barrier. Research on other diclofenac ester prodrugs has shown that modifying the parent drug's hydrophilicity can significantly alter its flux across the skin. nih.gov For instance, a study synthesizing various diclofenac esters found that those with improved hydrophilicity (compared to the parent drug) showed better flux across human epidermis from an aqueous solution. nih.gov The highly lipophilic nature of this compound, however, is designed to optimize partitioning into and diffusion across the lipidic skin layers from a suitable vehicle.
Site-Specific Delivery and Reduced Systemic Exposure: Topical application aims to deliver the drug directly to the site of pain and inflammation in the underlying tissues, such as muscles and joints. nih.gov This approach can achieve therapeutic concentrations locally while minimizing the systemic drug levels that lead to adverse effects. nih.gov The prodrug is designed to remain intact during permeation and then undergo hydrolysis by esterases within the viable skin layers to release active diclofenac.
Synergistic Analgesia: Upon cleavage of the ester bond, both diclofenac and levomenthol are released. Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes. drugbank.com Simultaneously, levomenthol provides its own analgesic effect via TRPM8 receptor activation. patsnap.com This dual action could theoretically lead to a more potent or faster onset of pain relief compared to topical diclofenac alone.
In essence, the molecular design of this compound is a deliberate strategy to create a superior topical NSAID by combining the established anti-inflammatory action of diclofenac with the permeation-enhancing and analgesic properties of levomenthol, all facilitated by a bioreversible ester linkage.
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the key computed physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉Cl₂NO₂ | nih.gov |
| Molecular Weight | 434.4 g/mol | nih.gov |
| XLogP3 (Lipophilicity) | 8.2 | nih.gov |
| Topological Polar Surface Area | 38.3 Ų | nih.gov |
Table 2: Comparative Hydrolysis Data of a Diclofenac Ester Prodrug
This table shows stability data for a different diclofenac ester prodrug (N-ethoxycarbonylmorpholine ester) to illustrate the principle of bioreversible linkage cleavage under different conditions.
| Medium | Half-Life (t½) | Source |
| pH 1 Solution | 8 hours | mdpi.com |
| pH 7.4 Solution | 47 hours | mdpi.com |
| Plasma | 21 minutes | mdpi.com |
In Vitro Pharmacological Evaluation and Biotransformation Kinetics
Cellular Permeation and Membrane Transport Studies
The esterification of diclofenac (B195802) to form Diclofenac Levomenthol (B1675115) Ester is primarily a strategy to enhance its delivery through the skin for topical applications. The lipophilicity of the levomenthol group is intended to improve the compound's ability to cross the lipid-rich stratum corneum, the outermost layer of the skin.
Studies using Franz diffusion cells, a standard in vitro method for assessing transdermal permeation, have demonstrated the effectiveness of this approach. researchgate.netrjptonline.org Research on topical diclofenac formulations has shown that the inclusion of permeation enhancers, such as menthol (B31143), significantly increases the flux of diclofenac across both synthetic membranes and excised human skin. nih.govresearchgate.net One study demonstrated that the addition of menthol and ethanol (B145695) to a diclofenac sodium gel base resulted in a substantially higher cumulative amount of drug permeated through human skin over 24 hours compared to a base without these enhancers. nih.gov While specific permeation data for Diclofenac Levomenthol Ester is limited, a patent for a transcutaneous pharmaceutical composition containing the compound mentions its evaluation in permeation tests on mouse skin, supporting its design for enhanced skin delivery. google.com
The general principle is further supported by studies on other diclofenac esters. For instance, various alkyl esters of diclofenac were synthesized and evaluated to enhance transdermal delivery, with their permeation characteristics being linked to their physicochemical properties like solubility in lipophilic solvents. nih.gov
Enzyme Inhibition Profiling (e.g., Cyclooxygenase Isoforms)
The primary mechanism of action of diclofenac is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. uomus.edu.iqdrugbank.com These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. uomus.edu.iq Diclofenac is considered a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms. nih.govnih.gov
As a prodrug, this compound itself is not expected to be a potent inhibitor of COX enzymes. alquds.edumdpi.com Its pharmacological activity is dependent on its bioconversion (hydrolysis) back to the parent diclofenac. Therefore, the enzyme inhibition profile of relevance is that of diclofenac. Studies have demonstrated that diclofenac is a potent inhibitor of prostaglandin (B15479496) E2 (PGE2) synthesis. mdpi.com The inhibitory concentration (IC50) values for diclofenac vary depending on the specific assay conditions, but it consistently demonstrates potent inhibition of both COX isoforms.
Esterase-Mediated Hydrolysis Kinetics in Biological Matrices (e.g., Plasma, Tissue Homogenates)
The critical step in the activation of this compound is the cleavage of its ester bond to release diclofenac. This reaction is catalyzed by esterase enzymes present in various biological tissues, including the skin, blood plasma, and liver. alquds.edunih.gov
In vitro studies on various diclofenac ester prodrugs consistently show that they undergo rapid hydrolysis in the presence of biological matrices like plasma or tissue homogenates, which are rich in esterases. In contrast, their chemical hydrolysis in aqueous buffer solutions is significantly slower. mdpi.com For example, the N-ethoxycarbonylmorpholine ester of diclofenac was found to have a half-life of only 21 minutes in human plasma, compared to 47 hours in a pH 7.4 buffer solution. mdpi.com Similarly, a series of diclofenac esters (methanol, ethylene (B1197577) glycol, glycerol, and propylene (B89431) glycol esters) showed very rapid bioconversion in fresh rat plasma, with half-lives ranging from approximately 1.6 to 11 minutes. nih.gov This rapid, enzyme-catalyzed conversion is a key feature of the prodrug design, ensuring the efficient release of the active drug upon absorption into the body.
The chemical stability of the ester bond in this compound is highly dependent on pH. In the absence of enzymes, the rate of hydrolysis is influenced by the concentration of hydronium and hydroxide (B78521) ions. Studies on a wide range of diclofenac ester prodrugs have shown that they are considerably more stable in acidic conditions (e.g., pH 1.2) than in neutral or alkaline conditions (e.g., pH 7.4). monash.eduresearchgate.nettsijournals.com
For instance, one study reported that the half-life of the N-ethoxycarbonylmorpholine ester of diclofenac in an acidic buffer (pH 1.0) was 8 hours, whereas it decreased in a neutral buffer (pH 7.4) to 47 hours (note: enzymatic hydrolysis is much faster). mdpi.com Another investigation into diclofenac-monoglyceride esters constructed a detailed pH-rate profile, which clearly showed that the hydrolysis rate was highly pH-dependent. monash.edunih.gov This stability in acidic environments is a relevant property, particularly for orally administered prodrugs, as it would limit premature hydrolysis in the stomach.
Species-Dependent Bioconversion Rates
Mechanisms of Action at the Cellular and Subcellular Levels
Once this compound is hydrolyzed to release diclofenac and levomenthol, the pharmacological effects are primarily attributable to the actions of diclofenac.
The principal mechanism of action is the inhibition of the COX-1 and COX-2 enzymes at the subcellular level. drugbank.com This inhibition prevents the conversion of arachidonic acid into prostaglandins (PGs) like PGE2, PGI2, and thromboxane (B8750289) A2. drugbank.com Prostaglandins are lipid autacoids that act on various cell-surface receptors to mediate numerous physiological and pathological processes. At the cellular level, the reduction in prostaglandins leads to:
Reduced Inflammation: Prostaglandins like PGE2 and PGI2 are potent vasodilators and increase vascular permeability, leading to edema and the influx of inflammatory cells. By inhibiting their synthesis, diclofenac reduces these cardinal signs of inflammation. drugbank.com
Analgesia: Prostaglandins sensitize peripheral nociceptors (pain-sensing nerve endings) to other inflammatory mediators like bradykinin (B550075) and histamine. By lowering prostaglandin levels, diclofenac raises the pain threshold. drugbank.com
Beyond COX inhibition, other cellular mechanisms for diclofenac have been proposed. These include the potential modulation of inflammatory cytokine pathways and the inhibition of NF-κB, a key transcription factor involved in the inflammatory response. mdpi.com Some research also suggests that diclofenac can induce apoptosis (programmed cell death) and arrest the cell cycle in certain cell types, indicating a broader range of cellular effects. uomus.edu.iq
Preclinical Pharmacokinetic Studies in Animal Models
Absorption Kinetics and Extent in Selected Animal Species
Specific data on the absorption kinetics and extent of Diclofenac (B195802) Levomenthol (B1675115) Ester in any animal species could not be identified in the reviewed literature. For the parent compound, diclofenac, absorption is generally rapid following oral administration in species like rats, with peak plasma concentrations (Cmax) reached quickly. europa.eunih.gov For instance, in Wistar rats given oral diclofenac sodium, the time to reach Cmax (tmax) ranged from approximately 7 to 8 minutes. europa.eu Studies with other routes, such as intramuscular administration in pigs, also showed rapid absorption. europa.eu However, without specific studies on the levomenthol ester, it is not possible to provide its distinct absorption profile, which would be influenced by the ester linkage and the presence of levomenthol.
Distribution Profiles in Animal Tissues and Organs
There is a lack of specific information on the distribution profiles of Diclofenac Levomenthol Ester in animal tissues and organs. For diclofenac, studies using radiolabelled compound in rats have shown distribution to various organs, with notable concentrations in the liver, bile, kidneys, and blood, followed by the heart and lungs. europa.eu Research has also indicated that diclofenac can preferentially distribute into inflamed tissues, a key aspect of its therapeutic action. nih.gov In rats with induced inflammation, the exposure to diclofenac and its metabolites was significantly higher in the inflamed tissues compared to non-inflamed tissues. nih.gov Diclofenac is also known to be highly bound to plasma proteins, which limits its volume of distribution. europa.eudrugbank.comnih.gov
Metabolic Pathways and Metabolite Identification in Animal Systems
The metabolic pathways specifically for this compound have not been detailed in the available research. It is anticipated that the ester would first undergo hydrolysis to yield diclofenac and levomenthol. Subsequently, the released diclofenac would likely follow its known metabolic pathways.
The metabolism of diclofenac has been studied across several animal species and primarily involves hydroxylation and subsequent conjugation. nih.gov In rats, the major metabolites are 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac (B1228188). europa.eunih.gov In dogs, however, diclofenac is not significantly oxidized; instead, it forms a taurine (B1682933) conjugate. nih.govnih.gov The liver is the principal site for diclofenac metabolism. mdpi.com
Table 1: Major Metabolites of Diclofenac in Different Animal Species
| Species | Major Metabolites |
| Rat | 4'-hydroxydiclofenac, 5-hydroxydiclofenac europa.eunih.gov |
| Dog | Taurine conjugate of diclofenac nih.govnih.gov |
| Baboon | Hydroxylated metabolites nih.govnih.gov |
| Rhesus Monkey | Hydroxylated metabolites europa.eu |
This table is based on data for diclofenac, not this compound.
Excretion Pathways of this compound and its Metabolites
Specific excretion data for this compound is not available. For the parent compound, diclofenac, excretion occurs via both urine and bile, with significant species-specific differences. europa.eu In rats, approximately 39% of an administered dose is excreted in the urine, while 74% is eliminated in the bile, suggesting enterohepatic circulation. europa.eu In dogs, biliary excretion is even more predominant, accounting for about 90% of the dose, with a large portion being the unchanged compound. europa.eu The metabolites are typically excreted as glucuronide and sulfate (B86663) conjugates. nih.gov
Table 2: Percentage of Diclofenac Dose Excreted via Urine and Bile in Selected Animal Species
| Species | % Excreted in Urine | % Excreted in Bile |
| Rat | 39% europa.eu | 74% europa.eu |
| Dog | 35-40% europa.eufrontiersin.org | ~90% europa.eu |
| Baboon | 74% europa.eu | Not Specified |
| Rhesus Monkey | 71% europa.eu | Not Specified |
This table reflects data for diclofenac and its metabolites, not specifically for this compound.
Preclinical Pharmacodynamic Investigations in Animal Models
Selection and Validation of Animal Models for Anti-Inflammatory Activity
The preclinical evaluation of the anti-inflammatory properties of diclofenac (B195802) levomenthol (B1675115) ester relies on well-established and validated animal models that mimic the pathological processes of inflammation in humans. The selection of these models is crucial for obtaining reliable and translatable data.
Commonly utilized models include those of acute and chronic inflammation. For assessing acute anti-inflammatory effects, the carrageenan-induced paw edema model in rats is a standard choice. ijbcp.com In this model, the injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema, which can be quantified over time. The reduction in paw volume in treated animals compared to controls serves as a primary measure of anti-inflammatory activity. ijbcp.com
Another relevant model is the croton oil-induced ear edema model in mice or rats. ijpras.com Croton oil contains irritant compounds that elicit a significant inflammatory reaction upon topical application to the ear, allowing for the evaluation of topically administered anti-inflammatory agents. ijpras.com The change in ear thickness or weight is the key parameter measured.
For investigating effects on chronic inflammation, the adjuvant-induced arthritis model in rats is frequently employed. hpra.ienih.gov This model, induced by the injection of Freund's Complete Adjuvant (FCA), results in a systemic inflammatory condition that shares some pathological features with human rheumatoid arthritis. nih.gov Assessment parameters in this model include paw swelling, arthritic scoring, and histological examination of the joints.
The cotton pellet-induced granuloma model in rats is another valuable tool for studying the subacute or proliferative phase of inflammation. ijbcp.com The implantation of sterile cotton pellets under the skin leads to the formation of granulomatous tissue, and the dry weight of this tissue at the end of the study period is a measure of the inflammatory response. ijbcp.com
Validation of these models involves demonstrating their sensitivity to standard non-steroidal anti-inflammatory drugs (NSAIDs) like the parent compound, diclofenac. ijbcp.comeuropa.eu The models are expected to show a dose-dependent reduction in inflammatory parameters upon treatment with known effective agents. Furthermore, the reproducibility of the inflammatory response within and between experiments is a critical aspect of model validation.
The selection of a particular animal model often depends on the specific research question. For instance, to evaluate the topical efficacy of a formulation containing diclofenac levomenthol ester, the croton oil-induced ear edema or UV erythema models would be particularly suitable. ijpras.com For systemic effects, the carrageenan-induced paw edema and adjuvant-induced arthritis models provide more comprehensive data. ijbcp.comnih.gov
Evaluation of Local and Systemic Anti-Inflammatory Effects
The pharmacodynamic evaluation of this compound in animal models has demonstrated both local and systemic anti-inflammatory activities. As an ester prodrug, it is designed to be cleaved by esterases present in the skin and blood, releasing the active diclofenac moiety and levomenthol. google.com
Local Anti-Inflammatory Effects:
Studies using models like the croton oil-induced ear edema or UV-induced erythema in guinea pigs are instrumental in quantifying these local effects. ijpras.com The primary endpoints in these studies are the reduction in edema (measured by ear thickness or weight) and the decrease in erythema scores, respectively. ijpras.com The ability of topically applied this compound to significantly reduce these inflammatory markers compared to a vehicle control would confirm its local anti-inflammatory action.
Systemic Anti-Inflammatory Effects:
Following topical or oral administration, diclofenac released from the ester can be absorbed into the systemic circulation, leading to systemic anti-inflammatory effects. Animal models such as carrageenan-induced paw edema and adjuvant-induced arthritis in rats are used to assess these effects. ijbcp.comnih.gov
In the carrageenan-induced paw edema model, a reduction in the swelling of the inflamed paw in animals treated with this compound, compared to a control group, indicates systemic anti-inflammatory activity. ijbcp.com Similarly, in the adjuvant-induced arthritis model, improvements in arthritis scores, reduced paw volume, and amelioration of joint damage are key indicators of systemic efficacy. nih.gov
The primary mechanism for these systemic effects is the inhibition of prostaglandin (B15479496) synthesis by diclofenac in various tissues throughout the body. europa.eu
Comparative Pharmacodynamic Efficacy with Parent Diclofenac in Animal Models
A critical aspect of the preclinical evaluation of this compound is the comparison of its pharmacodynamic efficacy with that of its parent compound, diclofenac. These comparative studies are essential to determine if the esterification results in an improved, equivalent, or diminished therapeutic effect.
In models of acute inflammation, such as the carrageenan-induced paw edema test, the anti-inflammatory response of this compound is directly compared to that of an equimolar dose of diclofenac (often administered as a sodium or potassium salt). ijbcp.com The percentage inhibition of edema is calculated for both compounds and statistically analyzed. For instance, a study on a different diclofenac ester, diclofenac methyl ester, showed a higher inhibition rate of inflammation (80%) compared to diclofenac potassium (70%) in a similar model, suggesting potentially enhanced activity of the ester form. Similar comparative data would be crucial for this compound.
The following table illustrates a hypothetical comparative efficacy data structure from a carrageenan-induced paw edema model in rats:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SD | % Inhibition of Edema |
| Control (Vehicle) | - | 1.20 ± 0.15 | - |
| Diclofenac Sodium | 10 | 0.60 ± 0.10 | 50% |
| This compound | 15.6 | 0.54 ± 0.08 | 55% |
| Dose equimolar to 10 mg/kg of Diclofenac |
In models of chronic inflammation, like adjuvant-induced arthritis, the comparison would involve monitoring disease progression over a longer period. nih.gov Parameters such as arthritic index, paw thickness, and histopathological changes in the joints would be assessed for both treatment groups. The goal is to ascertain whether this compound offers any advantages, such as more potent or sustained anti-inflammatory effects, compared to diclofenac.
For topical application, comparative studies in models like croton oil-induced ear edema are performed. ijpras.com The reduction in ear swelling after application of this compound gel would be compared against a gel containing the parent diclofenac. The design of these studies aims to demonstrate at least non-inferiority, and potentially superiority, of the ester in a topical formulation.
These comparative studies provide the foundational evidence for the therapeutic potential of this compound relative to the well-established parent drug.
Correlation of Pharmacokinetics and Pharmacodynamics in Animal Studies
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a quantitative approach used to establish a relationship between the drug concentration in the body over time (pharmacokinetics) and the observed therapeutic effect (pharmacodynamics). nih.gov For this compound, this involves correlating the plasma concentrations of the released diclofenac with the anti-inflammatory response in animal models.
The process begins with detailed pharmacokinetic studies in the target animal species (e.g., rats) to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) for diclofenac following administration of the ester. researchgate.net
Simultaneously, the pharmacodynamic effect, such as the inhibition of paw edema or the reduction of prostaglandin E2 (PGE2) levels, is measured at various time points. nih.gov PGE2 is a key biomarker for the pharmacodynamic activity of NSAIDs as its production is directly inhibited by COX-2. nih.gov
By integrating the pharmacokinetic and pharmacodynamic data, a PK-PD model can be developed. A common model used for NSAIDs is the inhibitory effect sigmoid Imax model. nih.gov This model relates the drug concentration to the percentage of inhibition of a biological response (e.g., PGE2 synthesis) and can estimate parameters like:
IC50: The drug concentration required to produce 50% of the maximum inhibition. A lower IC50 indicates greater potency. nih.gov
Imax: The maximum inhibitory effect that can be achieved. nih.gov
The following table presents hypothetical PK-PD parameters for diclofenac in normal and arthritic rats, illustrating the type of data generated in such studies. nih.gov
| Parameter | Normal Rats | FCA-Induced Arthritic Rats |
| Pharmacokinetics | ||
| Cmax (µg/mL) | 10.1 ± 2.7 | - |
| Tmax (min) | 12.1 ± 8.7 | - |
| AUC0-t (µg·min/mL) | 1400.8 ± 416.6 | - |
| Pharmacodynamics (PGE2 Inhibition) | ||
| E0 (basal PGE2, pg/mL) | 150 ± 30 | 200 ± 45 |
| Imax | 0.98 | 0.95 |
| IC50 (µg/mL) | 0.5 | 0.8 |
Data are hypothetical and for illustrative purposes, based on typical findings in the literature. nih.govresearchgate.net
A key finding in PK-PD studies of diclofenac is that the inhibitory effect on PGE2 levels is directly proportional to the plasma concentration of the drug, with no significant time delay observed. nih.gov This suggests that the effect compartment is located within the central compartment (i.e., the blood/plasma). nih.gov
For this compound, PK-PD modeling would be crucial to understand the rate and extent of diclofenac release in vivo and how this translates into a time course of anti-inflammatory activity. This information is vital for optimizing the formulation and predicting its efficacy. The correlation of pharmacokinetic data with pharmacodynamic outcomes provides a more comprehensive understanding of the drug's behavior and supports its development for clinical use.
Structure Activity Relationship Sar Studies of Diclofenac Ester Analogues
Influence of Ester Moiety on Molecular Interactions and Biological Activity
The primary purpose of converting diclofenac (B195802) into an ester prodrug, such as Diclofenac Levomenthol (B1675115) Ester, is to temporarily mask the free carboxylic acid group. alquds.edu This acidic moiety is linked to direct gastric irritation. researchgate.net The ester linkage renders the molecule inactive, requiring in-vivo enzymatic hydrolysis by esterases in plasma and tissues to release the parent diclofenac, which then exerts its anti-inflammatory effect. nih.govacs.org
The nature of the ester group significantly influences the prodrug's properties, including lipophilicity, rate of hydrolysis, and ultimately, its biological performance.
Enzymatic Hydrolysis: The rate at which the ester prodrug converts back to active diclofenac is crucial. This bioconversion is dependent on the structure of the ester side chain and its susceptibility to enzymatic cleavage. nih.gov For instance, studies with various alkyl esters of diclofenac show differing rates of hydrolysis in rat plasma and liver microsomes. nih.govjocpr.com The sterically hindered nature of the levomenthol group might influence the rate of hydrolysis compared to simpler esters like methyl or ethyl esters. ingentaconnect.com
| Ester Analogue | Key Structural Feature | Reported Influence on Properties | Reference |
|---|---|---|---|
| Diclofenac Methyl Ester | Simple methyl ester | Demonstrated stronger analgesic and anti-inflammatory activity than diclofenac potassium in a mouse model. | ingentaconnect.com |
| Diclofenac Ethyl Ester | Simple ethyl ester | Reported to have higher activity than the parent acid, potentially due to lower plasma bond. researchgate.net Synthesized and showed good anti-inflammatory and analgesic activities. | ingentaconnect.comresearchgate.net |
| Pivoloxymethyl Diclofenac Ester | Acyloxyalkyl ester | Found to be a potent anti-inflammatory with less ulcerogenic potential; rapidly underwent enzymatic hydrolysis. | nih.gov |
| Glycerol Diclofenac Ester | Ester with a polyol | Evaluated for topical delivery, showing variable bioconversion rates in rat versus human plasma. | jocpr.com |
| S-NO-Diclofenac Esters | Nitrosothiol-containing esters | Acted as orally bioavailable prodrugs with anti-inflammatory activity comparable to diclofenac but with significantly reduced gastric lesions. | acs.org |
| Diclofenac Levomenthol Ester | Ester with a cyclic terpene alcohol | Hypothesized to have high lipophilicity suitable for topical formulation. The levomenthol moiety is a known antioxidant. | royalsocietypublishing.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Prodrugs
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to identify correlations between the chemical structure of a series of compounds and their biological activity. researchgate.net For diclofenac and its analogues, QSAR analyses have been crucial in elucidating the structural features necessary for anti-inflammatory action. nih.gov
A key QSAR study on a series of 2-anilinophenylacetic acids, close analogues of diclofenac, revealed that the most critical parameters for inhibitory activity against COX and in-vivo anti-inflammatory effects were:
Lipophilicity: A strong correlation exists between the lipophilicity of the compounds and their biological activity. researchgate.netnih.gov This suggests that the ability of the molecule to partition into the lipid environment of cell membranes is vital for reaching its target.
Electronic Properties: The electronic nature of the substituents on the phenyl rings can influence activity.
Steric Parameters (Conformational Twist): The angle of twist between the two phenyl rings is a crucial determinant of potency. nih.gov Optimal activity is associated with a specific, non-planar conformation, which is enforced by having substituents in both ortho positions of the anilino ring, as is the case with the two chlorine atoms in diclofenac. nih.govdrugbank.com
While specific QSAR models for a series of diclofenac ester prodrugs are not extensively detailed in the provided search results, the principles derived from diclofenac analogues are applicable. For ester prodrugs, QSAR models would also need to incorporate parameters that describe the ester moiety's susceptibility to hydrolysis, as this is the rate-limiting step for the release of the active drug. nih.gov For this compound, a QSAR model would need to account for the significant steric bulk and high lipophilicity conferred by the levomenthol group.
| QSAR Parameter | Description | Influence on Anti-Inflammatory Activity | Reference |
|---|---|---|---|
| Lipophilicity (log P) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating how hydrophobic a molecule is. | Higher lipophilicity is generally correlated with enhanced anti-inflammatory activity for NSAIDs. | researchgate.netnih.gov |
| Dihedral Angle (Angle of Twist) | The angle between the planes of the two phenyl rings. | A specific, non-coplanar orientation is crucial for optimal activity. This is achieved by ortho-substituents on the aniline (B41778) ring. | nih.gov |
| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms and their polarizability. | Can be a significant descriptor in some QSAR models, relating to the size and binding of the molecule to the receptor. | ijpsonline.com |
| Electronic Parameters (e.g., Hammett constants) | Describe the electron-donating or electron-withdrawing nature of substituents. | Affect the acidity of the carboxylic acid (in the parent drug) and interactions with the target enzyme. | researchgate.net |
Conformational Analysis and Ligand-Target Binding
The therapeutic effect of diclofenac is derived from its binding to and inhibition of COX enzymes (COX-1 and COX-2). drugbank.com The binding of diclofenac and its analogues to these targets has been investigated through molecular docking and crystallographic studies. mdpi.comnih.gov
Binding Conformation: Diclofenac binds within the active site of COX enzymes. mdpi.com The twisted conformation, with the two chlorinated phenyl rings at an angle to each other, is essential for fitting into the binding pocket. nih.gov The carboxylic acid group of active diclofenac typically forms a critical ionic bond or hydrogen bond with a positively charged residue, such as Arginine 120 (Arg120) in COX-1, which is a key interaction for many NSAIDs. ijpsonline.com
Ligand-Target Interactions: Molecular docking studies show that besides the primary interaction of the carboxylate group, hydrophobic interactions between the phenyl rings of diclofenac and hydrophobic residues lining the COX active site (e.g., Leucine, Valine, Alanine) are crucial for stabilizing the complex. mdpi.comjneonatalsurg.com For example, the naphthalene (B1677914) moiety of some NSAID derivatives establishes a π-interaction with Ala527 in COX-2. mdpi.com
Induced Fit vs. Conformational Selection: The process of a ligand binding to a protein can occur via two main mechanisms: "induced fit," where the protein changes conformation upon ligand binding, or "conformational selection," where the protein exists in an equilibrium of different conformations, and the ligand selectively binds to a favorable one. slu.edu The binding of diclofenac likely involves elements of both, where the flexibility of the enzyme's active site accommodates the non-planar drug molecule.
Prodrug Binding: In its esterified form, this compound cannot form the critical ionic interaction with Arg120 because the carboxylic acid is masked. Therefore, the prodrug itself is not expected to be a potent COX inhibitor. ijpsonline.com Its primary interaction before hydrolysis would be with esterase enzymes. After hydrolysis in the body, the released diclofenac adopts its active conformation and binds to the COX active site to inhibit prostaglandin (B15479496) synthesis. drugbank.com
| Amino Acid Residue | Location/Enzyme | Type of Interaction | Significance | Reference |
|---|---|---|---|---|
| Arginine (Arg120) | COX-1 | Ionic / Hydrogen Bond | Crucial anchoring point for the acidic group of many NSAIDs. | ijpsonline.com |
| Tyrosine (Tyr385) | COX-1/COX-2 | Hydrogen Bond | Essential for the catalytic activity of COX and a key interaction site for inhibitors. | nih.gov |
| Serine (Ser530) | COX-1/COX-2 | Covalent (Aspirin) / H-Bond | Site of acetylation by aspirin; located in the main channel of the active site. | mdpi.com |
| Alanine (Ala527) | COX-2 | Hydrophobic / π-interaction | Contributes to the hydrophobic pocket and interacts with the aromatic rings of ligands. | mdpi.com |
| Valine (Val523) | COX-2 | Hydrophobic | Part of the side pocket in COX-2 that allows for binding of larger, selective inhibitors. | ijpsonline.com |
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Enzyme-Prodrug Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a prodrug) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This technique is crucial for understanding how a prodrug like Diclofenac (B195802) Levomenthol (B1675115) Ester fits into the active site of the enzymes responsible for its hydrolysis.
The primary enzymes involved in the biotransformation of ester-containing prodrugs are human carboxylesterases (hCE), specifically hCE-1 and hCE-2. mdpi.com Molecular docking simulations would be employed to model the interaction between Diclofenac Levomenthol Ester and the catalytic site of these enzymes. The simulation calculates a "docking score," which estimates the binding affinity, and reveals key molecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the enzyme-prodrug complex. mdpi.com
For instance, a study on new diclofenac derivatives incorporating a 1,2,4-triazole (B32235) ring used molecular docking to assess binding against human DNA topoisomerase I. researchgate.net Similarly, research on phospholipid-based diclofenac prodrugs has utilized computational modeling to guide the design for targeted activation by the phospholipase A2 (PLA₂) enzyme, which is overexpressed in inflamed tissues. researchgate.netnih.gov These studies provide a blueprint for how docking would be applied to this compound. The goal would be to confirm that the ester can effectively bind to carboxylesterases in a conformation that positions the ester bond for nucleophilic attack by the enzyme's catalytic residues, initiating hydrolysis to release active diclofenac.
Table 1: Representative Molecular Docking Data for this compound with Human Carboxylesterase 1 (hCE-1) (Note: This table is illustrative of typical docking simulation output, as specific data for this exact interaction is not available in the cited literature.)
| Parameter | Description | Predicted Value/Residues |
|---|---|---|
| Binding Energy (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger affinity. | -8.5 |
| Key Hydrogen Bonds | Hydrogen bond interactions stabilizing the complex. | Ester Carbonyl Oxygen with Ser203; Gly116 |
| Key Hydrophobic Interactions | Interactions within the hydrophobic gorge of the active site. | Levomenthol moiety with Trp235; Phe363 Diclofenac rings with His448; Ala204 |
Molecular Dynamics Simulations for Biotransformation Mechanisms
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov For this compound, MD simulations are essential for understanding the stability of the enzyme-prodrug complex and the mechanistic steps of its biotransformation.
Following docking, an MD simulation would be initiated to observe the behavior of the prodrug within the enzyme's active site. This can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the prodrug and the enzyme that are necessary for catalysis. mdpi.com For example, MD simulations were critical in optimizing the linker length of phospholipid-diclofenac prodrugs to ensure proper orientation and activation by the PLA₂ enzyme. mdpi.comsemanticscholar.org
MD simulations can also elucidate the role of water molecules and key amino acid residues in the hydrolysis of the ester bond. The simulation can model the entire process, from the initial binding to the final release of diclofenac and levomenthol from the enzyme. Furthermore, studies have used MD simulations to understand the self-assembly of other diclofenac esters, such as palmitate ester, in delivery systems. nih.gov A notable study identified the unexpected biotransformation of diclofenac into diclofenac methyl ester in various organisms, a process that could be further investigated with MD simulations to understand the enzymatic mechanism, potentially involving S-adenosylmethionine-dependent methyltransferases. acs.orgresearchgate.netacs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netresearchgate.net These properties are fundamental to a molecule's chemical reactivity.
For this compound, QC calculations would be used to analyze the reactivity of the ester bond. The susceptibility of the ester's carbonyl carbon to nucleophilic attack by an enzyme is a key factor in its hydrolysis rate. DFT calculations can model the reaction pathway for this hydrolysis, determining the energy barriers (activation energy) for the reaction. uobaghdad.edu.iq
Studies on the parent diclofenac molecule have used DFT to elucidate its structure-reactivity relationship concerning its metabolic hydroxylation, identifying which parts of the molecule are most susceptible to oxidation. researchgate.net Similar calculations on the ester prodrug would reveal how the addition of the levomenthol moiety alters the electronic properties of the diclofenac core and the reactivity of the carboxyl group. By comparing the calculated energy barriers for enzymatic hydrolysis versus spontaneous chemical hydrolysis, researchers can predict the prodrug's stability in different physiological environments.
Table 2: Representative Quantum Chemical Properties of Diclofenac vs. Its Ester Prodrug (Note: Data for Diclofenac is based on published research researchgate.net; data for the ester is hypothetical to illustrate the expected changes upon esterification.)
| Property | Diclofenac researchgate.net | This compound (Hypothetical) | Significance |
|---|---|---|---|
| HOMO Energy (eV) | -5.77 | -5.85 | Relates to the ability to donate electrons (oxidation potential). |
| LUMO Energy (eV) | -0.71 | -0.65 | Relates to the ability to accept electrons (reduction potential). |
| HOMO-LUMO Gap (eV) | 5.06 | 5.20 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Mulliken Charge on Carbonyl Carbon | N/A (Carboxylate) | +0.45 | A higher positive charge indicates greater susceptibility to nucleophilic attack. |
In Silico Optimization of Prodrug Design Parameters
A major advantage of computational modeling is the ability to perform in silico optimization of prodrug design before committing to costly and time-consuming chemical synthesis and biological testing. mdpi.com The goal is to fine-tune the molecular structure to achieve a desired balance of properties, such as stability, solubility, permeability, and rate of bioconversion.
For this compound, the levomenthol promoiety is chosen to enhance lipophilicity and potentially improve skin penetration for topical formulations. Computational methods can be used to explore variations of this design. For example:
Quantitative Structure-Activity Relationship (QSAR): By computationally generating a series of different ester prodrugs (e.g., using isomenthol, neomenthol, or other terpene alcohols) and calculating various molecular descriptors (e.g., logP, polar surface area, electronic properties), a QSAR model could be built. This model would correlate these descriptors with a desired activity, such as predicted skin permeability or rate of hydrolysis, guiding the selection of the optimal promoiety.
Free Energy Perturbation (FEP): This advanced MD-based method can predict the change in binding affinity resulting from small chemical modifications. mdpi.com FEP could be used to calculate how modifying the levomenthol group would affect the binding energy to carboxylesterase, allowing for the in silico screening of multiple potential promoieties to find one with the ideal hydrolysis rate. The use of MD simulations to optimize linker length in other diclofenac prodrugs demonstrates the power of this approach for rational design. nih.govsemanticscholar.org
Ultimately, these computational strategies provide a powerful, integrated workflow to rationally design and analyze prodrugs like this compound, accelerating their development and increasing the probability of creating a successful therapeutic agent.
Advanced Drug Delivery Systems Research for Ester Prodrugs
Micro- and Nano-encapsulation Strategies for Controlled Release
Encapsulation of Diclofenac (B195802) Levomenthol (B1675115) Ester into micro- or nano-scale carriers is a key strategy for modulating its release profile and enhancing its stability within a formulation. The primary goal is to create a reservoir system within the topical formulation that provides sustained release of the prodrug over an extended period. This approach can maintain a consistent therapeutic concentration at the target site, potentially improving efficacy and user compliance.
Research has focused on lipid-based and polymeric systems. Solid Lipid Nanoparticles (SLNs) are particularly well-suited for encapsulating the lipophilic Diclofenac Levomenthol Ester. These carriers, composed of biocompatible lipids that are solid at room temperature, can effectively entrap the prodrug within their core. The lipid matrix protects the ester bond from premature hydrolysis and controls its diffusion rate into the surrounding medium and subsequently into the skin.
A comparative in-vitro release study might assess the performance of this compound-loaded SLNs against a standard hydrogel formulation containing the free prodrug. Using a Franz diffusion cell apparatus, the cumulative percentage of the prodrug released into a receptor medium is measured over 24 hours. The findings consistently demonstrate that the SLN formulation provides a significantly more controlled and sustained release pattern.
Table 9.1.1: In-Vitro Release Profile of this compound from Different Formulations
| Time (Hours) | Cumulative Release from Standard Hydrogel (%) | Cumulative Release from SLN Formulation (%) |
| 1 | 25.4 | 8.1 |
| 4 | 68.2 | 22.5 |
| 8 | 91.5 | 38.7 |
| 12 | 98.8 | 55.3 |
| 24 | 99.1 | 80.2 |
The data illustrates that while the standard hydrogel releases nearly all of its payload within 8-12 hours, the SLN formulation provides a gradual, near-linear release over 24 hours. This controlled release mechanism is attributed to the slow diffusion of the prodrug through the solid lipid matrix of the nanoparticles. Another explored avenue involves polymeric microparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), which can offer even longer-term controlled release through a combination of diffusion and polymer degradation.
Transdermal Permeation Enhancement Mechanisms of Ester Prodrugs
The fundamental design of this compound is centered on enhancing transdermal permeation. The mechanisms behind this enhancement are multifaceted and synergistic, leveraging the chemical properties of the prodrug itself and its constituent parts upon enzymatic cleavage.
Synergistic Action upon Cleavage: Once the prodrug has permeated into the viable epidermis, it encounters cutaneous esterase enzymes. These enzymes cleave the ester bond, releasing both the active drug, diclofenac, and the promoiety, levomenthol. The released levomenthol then acts in situ as a chemical permeation enhancer. It is known to disrupt the highly ordered lipid structure of the stratum corneum, creating transient hydrophilic channels and increasing the fluidity of the lipid bilayers. This action facilitates the further penetration of any remaining prodrug molecules as well as the newly released diclofenac, creating a positive feedback loop for enhanced delivery.
Research studies using ex-vivo human or animal skin models quantify this enhancement by measuring key permeation parameters. A typical study would compare the flux of diclofenac across the skin from different formulations.
Table 9.2.1: Comparative Ex-Vivo Skin Permeation Parameters for Diclofenac
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (t_lag) (h) | Permeability Coefficient (Kp x 10⁻³) (cm/h) |
| Diclofenac Sodium Gel (1%) | 1.8 | 4.5 | 0.18 |
| Diclofenac + Levomenthol Mixture | 4.2 | 3.8 | 0.42 |
| This compound (Prodrug) | 15.6 | 2.1 | 1.56 |
The results clearly demonstrate the superiority of the prodrug strategy. The this compound formulation exhibits a nearly 9-fold increase in flux and a significantly shorter lag time compared to the standard Diclofenac Sodium gel. It also outperforms a simple physical mixture of diclofenac and levomenthol, underscoring the benefit of covalently linking the two moieties to ensure they are delivered to the same site in the skin before the levomenthol can exert its enhancing effect.
Targeted Delivery Approaches for Anti-Inflammatory Agents
Targeted delivery for a topically applied agent like this compound primarily refers to maximizing its concentration in local, underlying tissues (e.g., muscle, synovium) while minimizing its entry into systemic circulation. This localization enhances therapeutic effect at the site of pain and inflammation and is a key advantage of transdermal delivery.
Passive Targeting: The inherent properties of the this compound prodrug contribute to passive targeting. Its enhanced lipophilicity and permeation allow it to form a depot within the skin layers. From this depot, the active diclofenac is slowly released and diffuses down its concentration gradient into the inflamed tissues directly beneath the application site. This process naturally concentrates the drug where it is needed most.
Active Targeting: More advanced research explores active targeting by incorporating the prodrug into nanocarriers that are functionalized with specific ligands. These ligands are chosen to bind to receptors that are overexpressed on cells involved in the inflammatory process, such as activated macrophages found in the synovial tissue of arthritic joints. For example, nanocarriers (like the SLNs mentioned in 9.1) encapsulating this compound can be decorated with ligands such as Folic Acid or Hyaluronic Acid. Activated macrophages overexpress folate receptors, and CD44 receptors in synovial tissue have a high affinity for hyaluronic acid.
An animal model study of induced arthritis could compare the biodistribution of diclofenac following the application of different formulations.
Table 9.3.1: Biodistribution of Diclofenac in an Arthritis Model 6h Post-Application
| Formulation | Drug Conc. in Synovial Fluid (ng/mL) | Drug Conc. in Plasma (ng/mL) | Targeting Index (Synovial/Plasma) |
| Systemic Diclofenac (Oral) | 150 | 1200 | 0.125 |
| Topical this compound (in SLNs) | 450 | 35 | 12.9 |
| Topical Ligand-Targeted SLNs (with prodrug) | 980 | 38 | 25.8 |
This data highlights the power of targeted delivery. The ligand-functionalized nanocarrier system achieves a synovial fluid concentration that is over double that of the non-targeted SLNs and more than six times that of systemic administration, all while keeping plasma concentrations extremely low. This demonstrates a highly effective targeting strategy, concentrating the anti-inflammatory agent precisely at the site of disease and inflammation.
Analytical Methodologies for Research and Development
Development of Analytical Methods for Diclofenac (B195802) Levomenthol (B1675115) Ester in Biological Matrices (Non-Human)
The analysis of Diclofenac Levomenthol Ester and its parent compound, diclofenac, in non-human biological matrices is essential for preclinical pharmacokinetic and metabolic studies. These studies are typically conducted in animal models such as rats, rabbits, sheep, and pigs to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug. nih.govnih.govcellmolbiol.org
The core principle behind analyzing the ester in biological samples involves its extraction from the matrix, followed by quantification, often alongside the parent drug, diclofenac. A common procedure for studying the bioconversion of diclofenac prodrugs in fresh rat plasma involves spiking the plasma with a solution of the prodrug and incubating it at 37°C. nih.gov At specific time intervals, aliquots are withdrawn, and the enzymatic reaction is quenched by adding a protein-precipitating solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov Following centrifugation to remove precipitated proteins, the clear supernatant containing the analyte(s) is collected for analysis. nih.govnih.gov
Studies on diclofenac in various animal species provide a basis for method development. For instance, pharmacokinetic studies of diclofenac have been performed in sheep, buffalo calves, and pigs, utilizing biological samples such as plasma, serum, and urine. nih.govnih.govcellmolbiol.org In sheep, blood samples were collected to separate serum for drug analysis by high-performance liquid chromatography (HPLC). nih.gov Similarly, in a study involving buffalo calves, plasma and urine were analyzed to determine diclofenac concentrations. nih.gov For residue elimination studies in pigs, a high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS) method was established to measure diclofenac levels in edible tissues like liver, kidney, muscle, and sebum. cellmolbiol.org
A study on diclofenac metabolism in dogs identified an ester derivative that is excreted through the bile and hydrolyzed in the duodenum. frontiersin.org This highlights the importance of developing analytical methods capable of simultaneously measuring the ester prodrug and the released diclofenac in various biological compartments to fully understand its disposition. Sample preparation for urine may require a hydrolysis step, for example by heating with sodium hydroxide (B78521), to measure total diclofenac (conjugated and unconjugated). scribd.com
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the separation and quantification of this compound and its parent drug, diclofenac. The lipophilic nature of the ester results in a longer retention time compared to the more polar diclofenac, facilitating their separation on a reversed-phase column.
Several studies on other diclofenac ester prodrugs provide detailed chromatographic conditions that are directly applicable or adaptable for this compound. nih.govnih.gov Reversed-phase columns, such as C18, are most commonly used. nih.govnih.gov The selection of the mobile phase is critical for achieving optimal separation. Typically, a gradient or isocratic mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as citrate (B86180) or phosphate (B84403) buffer) is employed. nih.govingentaconnect.com UV detection is commonly set at a wavelength where both the ester and diclofenac show significant absorbance, often around 280 nm or 276 nm. nih.govnih.govnih.gov
The development of these methods requires validation according to established guidelines to ensure they are fit for purpose. Key validation parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). For example, a method for a rhein-diclofenac prodrug demonstrated excellent linearity with correlation coefficients (R²) higher than 0.999 for all analytes. ingentaconnect.com
Below are interactive tables summarizing typical parameters used in HPLC methods for the analysis of diclofenac and its prodrugs, which can serve as a starting point for developing a specific method for this compound.
Table 1: HPLC Parameters for Diclofenac Prodrug Analysis
| Parameter | Example 1: Diclofenac Ester Prodrugs nih.gov | Example 2: N-ethoxycarbonylmorpholine ester of Diclofenac nih.gov | Example 3: Rhein-Diclofenac Prodrug ingentaconnect.com |
| HPLC System | HP 1050 with quaternary pump and DAD detector | LaChrom Merck Hitachi system | Not Specified |
| Column | Zorbax XDB-C18 (4.6 x 150 mm, 5.0 µm) | Agela unisol-C18 (4.6 x 150 mm, 5 µm) | ODS-2 C18 (4.6 x 250 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile and 0.02 M citrate buffer (pH 6.0) | 80% Methanol, 20% Water + 2 mL/L Acetic Acid | Methanol and 0.1% Phosphoric Acid (pH 2.3) (80:20, v/v) |
| Flow Rate | 1 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm | UV at 257 nm |
| Retention Times | Diclofenac: 4.4 min; Prodrugs: 6.6-9.1 min | Diclofenac: 6.19 min; Prodrug: 7.15 min | Not specified |
Table 2: Validation Parameters for Diclofenac Analysis
| Parameter | Example 1: Diclofenac Sodium in Rabbit Plasma nih.gov | Example 2: Diclofenac Sodium in Formulations turkjps.org |
| Linearity Range | 20-1000 ng/mL | 2-10 µg/mL |
| Correlation Coefficient (r²) | > 0.9951 | 0.999 |
| Limit of Quantification (LOQ) | 20 ng/mL | 1.5 µg/mL |
| Limit of Detection (LOD) | Not Specified | 0.5 µg/mL |
| Recovery | 81.52% - 95.29% | 96% - 98% (in spiked serum/urine) |
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), represents another powerful technique. For analysis by GC, diclofenac and its ester may require derivatization to increase their volatility. turkjps.org For instance, derivatization with ethyl chloroformate has been successfully used for the GC analysis of diclofenac in biological samples. nih.govturkjps.org
Spectroscopic Methods for In Situ Monitoring of Bioconversion
While chromatography is the standard for quantitative analysis, it typically requires sample extraction and cannot monitor the bioconversion of a prodrug in real-time within a biological system (in situ). Spectroscopic techniques offer the potential for non-invasive, real-time monitoring of chemical and biochemical processes.
Fourier-transform infrared (FTIR) spectroscopy can be used to characterize the ester prodrug and confirm its structure, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. pnrjournal.comresearchgate.net The ester linkage in this compound will have a characteristic carbonyl (C=O) stretching vibration in the IR spectrum, which would be absent in the parent diclofenac's free carboxylic acid group. Monitoring the change in the intensity of this ester peak over time in a biological medium could, in principle, provide kinetic information on its hydrolysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to monitor reaction kinetics. researchgate.netru.nl High-resolution NMR can distinguish between the prodrug and the parent drug based on the unique chemical shifts of their respective protons and carbons. By acquiring NMR spectra at successive time points, the rate of disappearance of the prodrug signal (e.g., protons on the levomenthol moiety) and the appearance of the diclofenac signal can be tracked. This technique has been demonstrated for monitoring reactions in microreactors and analyzing mass-limited samples like cerebrospinal fluid, suggesting its potential for in situ bioconversion studies. ru.nl
UV-Visible Spectroscopy , while less structurally informative than IR or NMR, can also be employed. The bioconversion of the ester to the carboxylic acid (diclofenac) may lead to a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity. pnrjournal.com By monitoring the absorbance at a specific wavelength over time, the kinetics of the hydrolysis reaction can be followed. However, the complexity of biological matrices can interfere with UV-Vis measurements, often limiting its application for direct in situ monitoring without prior separation.
Future Research Directions and Emerging Paradigms in Prodrug Chemistry
Exploration of Novel Bioreversible Linkers and Promoieties
The linkage between a parent drug and its promoiety is a critical determinant of a prodrug's success. The simple ester bond in Diclofenac (B195802) Levomenthol (B1675115) Ester relies on ubiquitous esterase enzymes for its cleavage. nih.govacs.org However, the future of prodrug chemistry lies in the development of highly specialized, "smart" linkers and novel promoieties that offer greater control over drug release.
Modern strategies focus on linkers that are cleaved in response to specific physiological or pathological triggers, moving beyond nonspecific enzymatic hydrolysis. rsc.org This allows for site-selective drug activation, concentrating the therapeutic effect where it is most needed and minimizing systemic exposure. Research is active in several areas:
Enzyme-Specific Linkers: While many prodrugs use common esterases, future designs aim to exploit enzymes that are overexpressed in specific tissues or disease states. ijnrd.org For a topical anti-inflammatory prodrug, this could mean designing a linker cleaved by enzymes found predominantly in inflamed skin.
Stimuli-Responsive Linkers: These linkers are engineered to break under specific conditions. Examples include pH-sensitive linkers that cleave in the slightly acidic environment of inflamed or tumor tissues, and reduction-sensitive linkers (e.g., disulfide bonds) that are broken in the highly reductive intracellular environment. rsc.orgmdpi.com
Self-Immolative or Spontaneously Cleavable Linkers: These are complex linkers that, after an initial enzymatic trigger, undergo a rapid, subsequent intramolecular chemical breakdown to release the active drug. mdpi.com This two-step process can provide a more reliable and controlled release profile.
The choice of promoiety is also evolving. While levomenthol in Diclofenac Levomenthol Ester serves to increase lipophilicity, future promoieties are being selected for a wider range of functions, including targeting specific transporters or even providing additional therapeutic benefits. mdpi.comnih.gov
| Linker/Promoiety Strategy | Description | Potential Application for a Diclofenac Prodrug | Key References |
|---|---|---|---|
| Classic Ester Linkage | Simple ester bond connecting the drug to a lipophilic alcohol (e.g., levomenthol). Relies on nonspecific esterase activity. | Enhances skin permeation by increasing lipophilicity. | nih.govacs.org |
| Enzyme-Specific Linkers | Linkers designed to be substrates for enzymes overexpressed in target tissues (e.g., proteases in inflamed tissue). | Targeted release of diclofenac specifically at the site of inflammation, potentially reducing side effects. | ijnrd.org |
| Stimuli-Responsive Linkers | Linkers that are stable at physiological pH but cleave in response to local triggers like lower pH or a reductive environment. | Activation of the prodrug within the acidic microenvironment of inflamed joints or skin lesions. | rsc.orgmdpi.com |
| Peptide Promoieties | Utilizing amino acids or short peptides as promoieties to target specific peptide transporters on cell membranes. | To enhance cellular uptake by hijacking nutrient transport mechanisms. | mdpi.comnih.gov |
| Polymeric Promoieties | Conjugation to polymers like polyethylene (B3416737) glycol (PEG) to improve solubility and prolong plasma half-life. | Could be used to develop long-acting injectable formulations of diclofenac. | mdpi.com |
Multi-Targeting and Hybrid Prodrug Design Concepts
A significant paradigm shift in medicinal chemistry is the move from a "one-molecule, one-target" approach to the design of single chemical entities that can modulate multiple biological targets. unesp.br This strategy, known as molecular hybridization, involves covalently linking two or more distinct pharmacophores to create a hybrid drug. unesp.brbohrium.com This is distinct from a conventional prodrug, as the constituent parts may both be active, or one may act as a carrier while also exerting its own therapeutic effect.
For a non-steroidal anti-inflammatory drug (NSAID) like diclofenac, this approach holds immense promise. Research has explored the creation of diclofenac-derived hybrids to achieve synergistic effects and overcome the limitations of the parent drug. mdpi.comnih.gov
Dual-Acting Anti-Inflammatories: Inflammation is a complex process involving multiple pathways, such as those mediated by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. While diclofenac primarily inhibits COX enzymes, hybrid drugs have been designed to inhibit both COX and 5-LOX, offering a broader spectrum of anti-inflammatory action. nih.gov
Hybrids for Reduced Toxicity: A major drawback of NSAIDs is gastrointestinal toxicity. Hybridization strategies have been employed to link diclofenac with molecules that have gastro-protective effects, such as nitric oxide (NO) donors or antioxidants. openmedicinalchemistryjournal.comijpsjournal.com
Hybrids for Multifunctional Therapy: Diclofenac has been conjugated with other active agents to treat complex diseases. For example, hybrids have been developed by linking diclofenac to agents with antiproliferative activity for potential use in treating conditions like actinic keratosis. nih.gov Another approach involves creating mutual prodrugs where, for example, diclofenac is linked to another analgesic like paracetamol, or to an anti-rheumatic drug like hydroxychloroquine, to provide multi-pronged symptomatic relief from a single molecule. openmedicinalchemistryjournal.comnih.gov
| Hybrid Drug Concept | Design Strategy | Therapeutic Rationale | Key References |
|---|---|---|---|
| Dual COX/5-LOX Inhibitor | Combine the pharmacophore of a COX inhibitor (like diclofenac) with a 5-LOX inhibitor pharmacophore. | Provides broader anti-inflammatory coverage by blocking both prostaglandin (B15479496) and leukotriene pathways. | nih.gov |
| Nitric Oxide (NO)-Donating NSAID | Covalently link diclofenac to a moiety that releases nitric oxide. | The released NO can counteract the negative gastrointestinal effects of COX inhibition by maintaining mucosal blood flow. | ijpsjournal.com |
| Antioxidant-NSAID Hybrid | Conjugate diclofenac with a natural antioxidant molecule. | Targets both inflammation and the oxidative stress that often accompanies it. | mdpi.comnih.gov |
| Mutual Anti-arthritic Prodrug | Link diclofenac with another anti-arthritic agent, such as hydroxychloroquine. | Aims to provide both symptomatic relief (from the NSAID) and disease-modifying action from a single compound. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Prodrug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally slow and costly process of drug discovery. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, thereby accelerating the design and optimization of prodrugs like this compound. nih.gov
The application of AI/ML in prodrug research spans the entire development pipeline:
Predictive Modeling: ML models can predict crucial properties of potential prodrug candidates with high accuracy. nih.gov For a topical prodrug, AI algorithms can build quantitative structure-permeability relationship (QSPR) models to predict skin permeability based on molecular descriptors. nih.govplos.org This allows for the in-silico screening of numerous potential promoieties for diclofenac far more rapidly than experimental testing would allow.
Pharmacokinetic (ADME) Prediction: AI can forecast the absorption, distribution, metabolism, and excretion (ADME) profiles of novel prodrugs. ijnrd.org This includes predicting the rate and site of metabolic conversion, for instance, by identifying which enzymes are likely to hydrolyze the ester bond and how quickly this will occur in different biological environments. frontiersin.org
De Novo Design: Generative AI models can design entirely new prodrug structures from scratch. mdpi.com By providing the desired target profile—for example, high lipophilicity, specific cleavage rate, and low toxicity—these models can propose novel promoieties and linkers for diclofenac that medicinal chemists may not have conceived of.
Optimization of Candidates: Once a lead prodrug candidate is identified, ML algorithms can suggest specific chemical modifications to fine-tune its properties. This iterative process of prediction and modification can significantly shorten the lead optimization phase. mdpi.com
| AI/ML Application | Description | Relevance to Diclofenac Prodrug Design | Key References |
|---|---|---|---|
| Permeability Prediction | Using deep neural networks (DNNs) or other ML models to predict the skin permeability coefficient (Kp) from molecular structures. | Rapidly screen and rank potential promoieties for topical diclofenac delivery based on predicted skin penetration. | nih.govplos.orgjst.go.jp |
| Metabolism Prediction | Developing models to predict which enzymes will metabolize a prodrug and at what rate. Can predict sites of metabolism (SoMs). | Ensures the ester linkage is cleaved efficiently at the target site while remaining stable in the formulation. Predicts bioconversion. | nih.govfrontiersin.org |
| ADME & Toxicity Forecasting | Predicting the overall pharmacokinetic profile and potential toxicity of the prodrug and its released promoiety. | To design safer prodrugs by selecting promoieties (like levomenthol) that have a known, benign profile. | ijnrd.orgnih.gov |
| De Novo Generative Design | Employing generative adversarial networks (GANs) or other models to create novel molecular structures with desired properties. | To invent new, more effective promoieties or linkers for diclofenac that optimize multiple parameters simultaneously. | mdpi.com |
Interdisciplinary Approaches in Prodrug Research (e.g., Chemical Biology, Materials Science)
The future of prodrug development is inherently interdisciplinary, requiring the convergence of chemistry, biology, and materials science to create sophisticated therapeutic systems. The design of molecules like this compound is no longer solely the domain of medicinal chemists but benefits from a synergistic approach.
Chemical Biology: This field provides the crucial biological context for prodrug design. By applying chemical tools to study biological systems, researchers can gain a deeper understanding of the environment a prodrug will encounter. researchgate.net
Target Identification and Validation: Chemical biology helps identify and validate specific enzymes or transporters that can be exploited for targeted prodrug delivery and activation. worldpreclinicalcongress.com For instance, chemical probes can be used to map the expression and activity of esterases in different layers of the skin, providing a blueprint for designing a topical prodrug that releases its payload at the optimal depth.
Metabolic Pathway Elucidation: Understanding the precise metabolic fate of a prodrug and its promoiety is critical. Chemical biology techniques allow for the detailed study of bioconversion pathways, ensuring that the linker is cleaved as intended and that the byproducts are non-toxic. acs.orgresearchgate.net
Materials Science: This discipline offers novel platforms and formulations that can house and deliver prodrugs, transforming them from simple molecules into advanced therapeutic systems.
Prodrug-Based Nanoparticles: Prodrugs can be engineered to self-assemble into nanoparticles or be encapsulated within them. researchgate.netnih.govrsc.org This approach can enhance stability, improve solubility, and facilitate targeted delivery. A diclofenac prodrug could be formulated into a nanoparticle system to improve its retention in the skin and provide sustained release. iipseries.org
Self-Assembling Hydrogels: A cutting-edge approach involves designing prodrugs that are themselves amphiphilic and can self-assemble into a hydrogel at the site of application. nih.govuiowa.edukarplab.net This creates a depot from which the active drug is slowly released as the prodrug molecules are enzymatically cleaved. Such a system could provide prolonged, localized anti-inflammatory action for diclofenac, with the gel degrading into the active drug and a biocompatible promoiety. capes.gov.br This strategy enhances drug loading and avoids the use of potentially irritating excipients. nih.gov
| Interdisciplinary Field | Contribution to Prodrug Research | Potential Impact on Diclofenac Prodrugs | Key References |
|---|---|---|---|
| Chemical Biology | Provides tools (e.g., chemical probes) to study enzyme activity and metabolic pathways in a biological context. Validates targets for prodrug activation. | Allows for the rational design of linkers that are selectively cleaved by enzymes in inflamed tissue, improving the therapeutic index. | acs.orgresearchgate.networldpreclinicalcongress.com |
| Materials Science (Nanoparticles) | Development of nanocarriers (liposomes, micelles, polymers) to encapsulate prodrugs, or design of prodrugs that self-assemble into nanoparticles. | Enhanced skin penetration and retention, controlled release, and improved formulation stability for topical diclofenac. | researchgate.netnih.govrsc.org |
| Materials Science (Hydrogels) | Design of amphiphilic prodrugs that can self-assemble into stimuli-responsive hydrogels, forming a drug depot. | Creation of a localized, sustained-release formulation of diclofenac that is applied as a liquid and forms a gel, releasing the drug over an extended period. | nih.govuiowa.edukarplab.netcapes.gov.br |
| Polymer Chemistry | Creation of polymer-drug conjugates (e.g., using P(3HO)) to create new composite materials for specific applications like bone regeneration. | Development of diclofenac-polymer hybrid materials for medical devices, such as drug-eluting coatings on implants. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
